Welcome to the BenchChem Online Store!
molecular formula C11H15NO2 B1594112 4-(Morpholinomethyl)phenol CAS No. 80166-01-4

4-(Morpholinomethyl)phenol

Cat. No. B1594112
M. Wt: 193.24 g/mol
InChI Key: QTBUQGNJOPTFNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08450348B2

Procedure details

To a solution of 4-(morpholinomethyl)phenyl acetate (1.9 g, 8.1 mmol) in 1:1 methanol/water (40 mL) at 0° C. was added LiOH.H2O (339 mg, 8.1 mmol). The reaction was stirred at RT for 2 h. The mixture was concentrated to remove methanol, and the aqueous layer acidified with 3 N HCl. The aqueous layer was extracted with ethyl acetate (4×30 mL) and the organics dried and concentrated to give 454 mg recovered starting material. The aqueous layer was then made basic again (to pH 9) with 1 N NaOH and extracted with ethyl acetate (7×20 mL). These combined organics were washed with brine, dried with Na2SO4, and concentrated to give a white solid.
Name
4-(morpholinomethyl)phenyl acetate
Quantity
1.9 g
Type
reactant
Reaction Step One
Name
LiOH.H2O
Quantity
339 mg
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:4][C:5]1[CH:10]=[CH:9][C:8]([CH2:11][N:12]2[CH2:17][CH2:16][O:15][CH2:14][CH2:13]2)=[CH:7][CH:6]=1)(=O)C.O[Li].O>CO.O>[O:15]1[CH2:14][CH2:13][N:12]([CH2:11][C:8]2[CH:9]=[CH:10][C:5]([OH:4])=[CH:6][CH:7]=2)[CH2:17][CH2:16]1 |f:1.2,3.4|

Inputs

Step One
Name
4-(morpholinomethyl)phenyl acetate
Quantity
1.9 g
Type
reactant
Smiles
C(C)(=O)OC1=CC=C(C=C1)CN1CCOCC1
Name
LiOH.H2O
Quantity
339 mg
Type
reactant
Smiles
O[Li].O
Name
Quantity
40 mL
Type
solvent
Smiles
CO.O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at RT for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated
CUSTOM
Type
CUSTOM
Details
to remove methanol
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with ethyl acetate (4×30 mL)
CUSTOM
Type
CUSTOM
Details
the organics dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give 454 mg
CUSTOM
Type
CUSTOM
Details
recovered
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (7×20 mL)
WASH
Type
WASH
Details
These combined organics were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a white solid

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
O1CCN(CC1)CC1=CC=C(C=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.